![molecular formula C16H23ClN2O2 B5796967 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5796967.png)
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves various chemical reactions, including acetylation and reactions with acetylenedicarboxylate. For instance, the synthesis of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine demonstrates the potential approach to similar compounds, utilizing X-ray diffractometer data to determine molecular and crystal structures (Bassi & Scordamaglia, 1977). Moreover, the creation of ethyl 3-amino-1H-pyrazole-4-carboxylate and its acetylated products showcases a method for synthesizing nitrogen-containing rings, which is relevant for the formation of piperazine-based compounds (Kusakiewicz-Dawid et al., 2007).
Molecular Structure Analysis
Molecular structure determination using X-ray diffraction analysis provides insights into the conformation and arrangement of atoms within piperazine derivatives. The study on 1-Ethylpiperazine-1,4-diium tetrachlorocadmate offers an example of how crystal structure analysis can reveal the coordination and bonding within these compounds, aiding in understanding the structural basis of similar molecules (Dhieb et al., 2015).
Chemical Reactions and Properties
The reactivity of piperazine compounds with various reactants, such as acetylenecarboxylic acid, can lead to a variety of products, indicating the versatility of piperazine derivatives in chemical synthesis. The hydrolysis and reaction outcomes of these processes provide valuable information on the chemical behavior and potential functionalities of similar structures (Iwanami et al., 1964).
Physical Properties Analysis
The physical properties, including crystal structure, phase transitions, and spectroscopic characteristics, are crucial for understanding the applications and behavior of piperazine derivatives under different conditions. Investigations into the crystal structure and physico-chemical characterization of compounds like 1-Ethylpiperazine-1,4-diium tetrachlorocadmate reveal details about their solid-state properties and phase transitions (Dhieb et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules and potential for forming new bonds, are integral for exploiting piperazine derivatives in various applications. The base-catalyzed reactions of glyoxal with piperazine derivatives, producing compounds like 1,4-diformyl- and 1,4-bis-methylsulphonyl- derivatives of 2,3,5,6-tetrahydroxypiperazines, exemplify the chemical versatility of these molecules (Currie et al., 1967).
Safety and Hazards
The parent compound, “(4-Chloro-3,5-dimethylphenoxy)acetyl chloride”, is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it is harmful if swallowed. It is recommended to handle this compound with appropriate safety measures.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-4-18-5-7-19(8-6-18)15(20)11-21-14-9-12(2)16(17)13(3)10-14/h9-10H,4-8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWDXIPUECALBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)COC2=CC(=C(C(=C2)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.